

An In-depth Technical Guide to the Physicochemical Properties of Ioversol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

loversol is a nonionic, low-osmolality iodinated contrast agent widely utilized in diagnostic imaging procedures to enhance the visualization of internal structures.[1][2] Its chemical and physical properties, particularly its molecular weight and osmolality, are critical determinants of its safety and efficacy profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **loversol**, detailed experimental protocols for their determination, and a visualization of its clinical application workflow.

Core Physicochemical Properties of Ioversol

loversol is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide.[3] Its structure incorporates a triiodinated benzene ring, which is responsible for its radiopaque properties.[4] The presence of multiple hydrophilic groups contributes to its water solubility and nonionic nature in solution.[4]

Quantitative Data Summary

The key quantitative properties of **loversol** and its common formulations are summarized in the tables below.



| Property | Value |
|--------------------------|--------------|
| Chemical Formula | C18H24I3N3O9 |
| Molecular Weight | 807.11 g/mol |
| Organically Bound Iodine | 47.2% |

Table 1: Core Molecular Properties of **loversol**.

The osmolality of **loversol** solutions is a critical factor influencing patient tolerance and the risk of adverse effects. As a low-osmolality contrast medium, **loversol** formulations have an osmolality significantly lower than high-osmolality contrast agents, though still hypertonic relative to plasma (approximately 290 mOsm/kg water).

| Formulation (Brand Name: Optiray®) | loversol Concentration (mg/mL) | lodine Concentration (mg/mL) | Osmolality (mOsm/kg water) |
|---------------------------------------|--------------------------------------|------------------------------------|-------------------------------|
| Optiray 240 | 509 | 240 | 530 |
| Optiray 300 | 636 | 300 | 695 |
| Optiray 320 | 678 | 320 | 702 |
| Optiray 350 | 741 | 350 | 792 |

Table 2: Osmolality of Common loversol Formulations.

Experimental Protocols

Accurate determination of the molecular weight and osmolality of **loversol** is essential for quality control and formulation development. The following sections detail the methodologies for these key experiments.

Determination of **loversol** Content and Purity by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Foundational & Exploratory





This method is suitable for the quantification of **loversol** in bulk drug substance and finished dosage forms.

Principle: High-performance liquid chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance over a range of wavelengths, providing both quantitative data and spectral information for peak identification and purity assessment.

Methodology:

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
- Column: Zodiac phenyl C18 column (250 mm × 4.6 mm; 5 μm particle size).
- Mobile Phase: A mixture of water and methanol (90:10, v/v) is used in an isocratic elution mode.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 50 μL.
- Run Time: 10 minutes.

Procedure:

- Standard Preparation: Prepare a stock solution of **loversol** reference standard of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample.
- Sample Preparation: For an injection sample, dilute the formulation with the mobile phase to a concentration within the calibration range.



- Analysis: Inject the standards and samples into the HPLC system.
- Quantification: Construct a calibration curve by plotting the peak area of the loversol
 standard against its concentration. Determine the concentration of loversol in the sample by
 interpolating its peak area from the calibration curve.

Determination of Osmolality by Vapor Pressure Osmometry

Principle: Vapor pressure osmometry is a technique used to determine the osmolality of a solution by measuring the depression of the vapor pressure of the solvent by the solute. The magnitude of the vapor pressure depression is directly proportional to the molal concentration of all solute particles in the solution.

Methodology:

- Instrumentation: A vapor pressure osmometer.
- Calibration: Calibrate the instrument using standard solutions of known osmolality (e.g., sodium chloride solutions).
- Sample Preparation: loversol injection solutions can typically be analyzed directly. If the
 osmolality is expected to be very high, a precise dilution with deionized water may be
 necessary.

Procedure:

- Equilibrate the osmometer according to the manufacturer's instructions.
- Pipette a small, precise volume of the **loversol** sample onto a sample disc.
- Place the sample disc into the measurement chamber of the osmometer.
- The instrument will measure the dew point temperature depression, which is related to the vapor pressure of the sample.

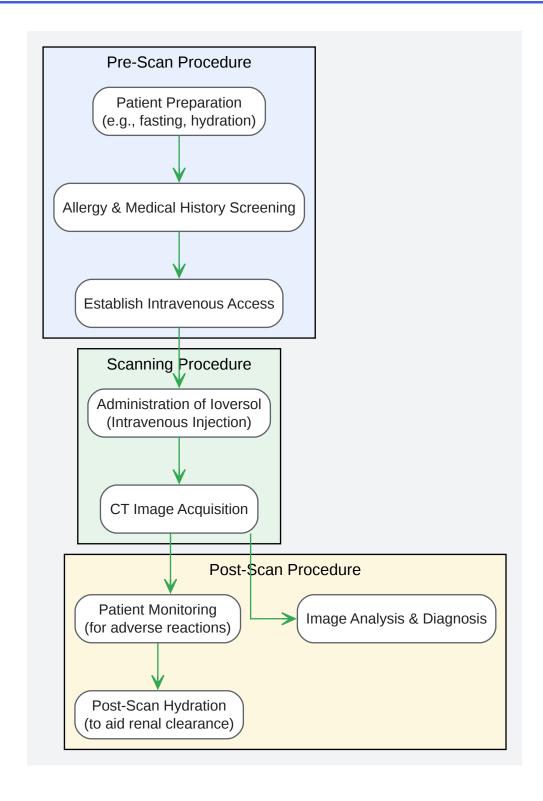


• The osmolality of the sample is then calculated and displayed by the instrument based on the calibration.

Clinical Application Workflow

The primary application of **loversol** is as a contrast agent for X-ray-based imaging modalities, such as computed tomography (CT). The following diagram illustrates a typical workflow for a contrast-enhanced CT scan using **loversol**.





Click to download full resolution via product page

Workflow for a contrast-enhanced CT scan using loversol.

Mechanism of Action:



Upon intravenous administration, **loversol** is distributed throughout the vascular system. The iodine atoms in the **loversol** molecule attenuate X-rays, increasing the contrast between blood vessels and surrounding tissues. This opacification of the vessels allows for clear radiographic visualization of anatomical structures and any potential abnormalities. **loversol** is primarily excreted unchanged by the kidneys.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. theosmolalitylab.com [theosmolalitylab.com]
- 2. UpToDate 2018 [sniv3r2.github.io]
- 3. pjoes.com [pjoes.com]
- 4. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Ioversol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7818826#ioversol-molecular-weight-and-osmolality]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com